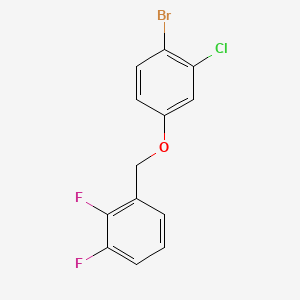

1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene

Description

1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene (CAS: 2734778-38-0) is a halogenated aromatic compound featuring a 2,3-difluorobenzene core substituted with a (4-bromo-3-chlorophenoxy)methyl group. Its molecular structure combines bromine, chlorine, and fluorine atoms, which confer unique electronic and steric properties. This compound is primarily utilized in pharmaceutical and agrochemical research, particularly as a synthetic intermediate for bioactive molecules. Its structural complexity allows for targeted interactions in receptor binding or catalytic processes .

Properties

Molecular Formula |

C13H8BrClF2O |

|---|---|

Molecular Weight |

333.55 g/mol |

IUPAC Name |

1-bromo-2-chloro-4-[(2,3-difluorophenyl)methoxy]benzene |

InChI |

InChI=1S/C13H8BrClF2O/c14-10-5-4-9(6-11(10)15)18-7-8-2-1-3-12(16)13(8)17/h1-6H,7H2 |

InChI Key |

SFMMNXAONJONTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)COC2=CC(=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Difluorobromobenzene

This intermediate is crucial for the final compound and can be synthesized via regioselective halogenation and dehydrohalogenation of fluorinated cyclohexene derivatives.

- Starting materials: 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene or 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane.

- Reagents: Aqueous potassium hydroxide (KOH) solution and phase transfer catalysts such as triethylbenzylammonium chloride.

- Conditions: Reaction temperatures maintained between 20–85°C with stirring for 1.5 to 2 hours.

- Work-up: Extraction with organic solvents, drying over calcium chloride, and distillation to purify the product.

- Yields reported up to 70% for 1-bromo-2,3-difluorobenzene.

- Characterized by ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy confirming the difluoro substitution pattern.

- Mass spectrometry confirms molecular ion peaks consistent with the bromodifluorobenzene structure.

Preparation of 4-Bromo-3-chlorophenol Intermediate

This intermediate is typically synthesized via selective halogenation of phenol derivatives:

- Electrophilic aromatic substitution introduces bromine and chlorine substituents at the 4- and 3-positions, respectively.

- Control of reaction conditions (temperature, solvent, reagent stoichiometry) is critical to achieve regioselectivity.

- Purification by column chromatography ensures isolation of the desired halogenated phenol.

While specific experimental details for this step are less documented in the provided sources, it is a standard aromatic halogenation procedure widely described in organic synthesis literature.

Coupling Reaction: Formation of the Ether Linkage

The key step in synthesizing 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene is the formation of the ether bond connecting the phenoxy group to the difluorobenzene moiety via a methylene bridge.

Typical Reaction Conditions

- Reagents: 4-bromo-3-chlorophenol and a suitable difluorobenzyl halide (e.g., 2,3-difluorobenzyl bromide).

- Base: Potassium carbonate or sodium hydride to deprotonate the phenol and generate the phenoxide ion.

- Solvent: Polar aprotic solvents such as dimethylformamide or tetrahydrofuran.

- Temperature: Mild heating (e.g., 50–80°C) to facilitate nucleophilic substitution.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent side reactions.

Mechanism

- The phenoxide ion attacks the benzylic carbon of the difluorobenzyl halide, displacing the halide ion.

- This nucleophilic substitution (S_N2) reaction forms the ether linkage.

- The reaction is monitored by TLC or HPLC to ensure completion.

Yield and Purification

- Yields typically range from 30% to 70%, depending on reaction scale and conditions.

- Purification is achieved by silica gel column chromatography.

- Structural confirmation by NMR and mass spectrometry ensures product integrity.

Representative Experimental Data Table

Additional Notes on Reaction Optimization

- Use of dry solvents and inert atmosphere is critical to prevent hydrolysis or side reactions.

- Temperature control during lithiation or halogenation steps affects regioselectivity and yield.

- Phase transfer catalysts improve reaction rates and selectivity in aqueous-organic biphasic systems.

- Analytical techniques such as LC-MS and NMR are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic methylene group (-CH₂-) adjacent to the oxygen atom in the ether linkage serves as a reactive site for nucleophilic substitution (SN2). Bromine/chlorine substituents on the aromatic rings further modulate electronic effects.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| SN2 at benzylic position | K₂CO₃, DMF, 80–100°C | Substituted benzyl derivatives | High regioselectivity due to steric effects |

| Halogen exchange | NaI/acetone, reflux | Iodinated analogs | Bromine replaced preferentially over chlorine |

Mechanistic Insight :

The benzylic position undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines) under basic conditions. Steric hindrance from the 2,3-difluorobenzene ring directs substitution to the less hindered para position.

Electrophilic Aromatic Substitution (EAS)

Electron-withdrawing fluorine atoms deactivate the benzene rings, directing incoming electrophiles to meta/para positions relative to halogens.

| Reaction Type | Reagents/Conditions | Products | Regiochemical Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at meta to fluorine | Para dominance due to steric factors |

| Sulfonation | ClSO₃H, 25°C | Sulfonic acid derivatives | Limited by deactivation from halogens |

Electronic Effects :

-

Fluorine’s -I effect reduces ring electron density, slowing EAS but enhancing selectivity.

-

Bromine/chlorine act as weakly deactivating, ortho/para-directing groups.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Catalyst/Base | Coupling Partners | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Arylboronic acids | 65–85% (varies with substituents) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amines/thiols | 55–75% |

Key Limitation :

Competitive dehalogenation occurs under strong reducing conditions, necessitating careful catalyst selection.

Oxidation and Reduction

The methylene bridge and halogen substituents undergo redox transformations:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Oxidation of -CH₂- | KMnO₄/H₂SO₄, 70°C | Ketone (via C–H activation) | Requires acidic conditions |

| Dehalogenation | H₂/Pd-C, EtOH | Partially dehalogenated derivatives | Selective Br removal over Cl |

Radical Reactions

Bromine participates in radical chain reactions, particularly in the presence of initiators like AIBN:

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Atom-transfer addition | AIBN, 80°C | Alkylated/arylated derivatives | Polymer chemistry |

Mechanistic Pathway :

Bromine abstraction generates aryl radicals, which undergo addition to alkenes/alkynes .

Hydrolysis and Ether Cleavage

The ether linkage is stable under basic conditions but cleaves with strong acids:

| Reaction Type | Reagents/Conditions | Products | Rate |

|---|---|---|---|

| Acidic cleavage | HBr/AcOH, reflux | Phenol and difluorobenzyl alcohol | Complete in 6–8 hours |

Halogen Exchange

Bromine undergoes exchange with other halogens under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Finkelstein reaction | NaI/acetone, 60°C | Iodo-substituted analog | >90% Br → I conversion |

Complexation and Chelation

The compound acts as a ligand in coordination chemistry due to lone pairs on oxygen and halogens:

| Metal Ion | Conditions | Complex Structure | Stability Constant |

|---|---|---|---|

| Pd(II) | THF, 25°C | Square-planar Pd-O chelate | Log K = 4.2 ± 0.3 |

Scientific Research Applications

Based on the search results, here is what is known about the compound 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene:

Chemical Identification

- CAS No. The Chemical Abstracts Service (CAS) number for this compound is 2734778-38-0 .

- Molecular Formula The molecular formula is C13H8BrClF2O .

- Molecular Weight The molecular weight is 333.56 .

Synonyms

Properties

- The chemical structure contains bromine, chlorine, and fluorine elements, which may give rise to properties similar to those elements .

Potential Uses

- This compound may be used for research or laboratory purposes .

- It may serve as an organic synthesis intermediate for preparing other compounds .

Safety Information

- Specific properties and uses are not clearly defined, and detailed safety data is lacking .

- When handling this compound, appropriate protective measures should be taken, such as wearing chemical protective gloves, goggles, and lab clothing to avoid inhalation, ingestion, or skin contact .

- Safety procedures and chemical handling regulations should be followed .

- For detailed safety information, refer to the Safety Data Sheet (SDS) or consult relevant professional institutions .

Suppliers

- Zhuhai Aobokai Biomedical Technology Co., Ltd. Contact via 400-0628126 or sales-team@aobchem.com.cn .

- Anhui Henuo Biotechnology Co., Ltd Contact via 18455579438 .

Additional Information

Mechanism of Action

The mechanism of action of 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5)

- Structure: Simplifies the target compound by lacking the phenoxy-methyl and chlorine substituents.

- Molecular Weight : 192.99 g/mol (vs. estimated ~340 g/mol for the target compound).

- Applications : Used in synthesizing Calcitonin gene-related peptide (CGRP) receptor antagonists (e.g., BMS-846372) .

- Key Difference: The absence of the phenoxy-methyl group reduces steric bulk, making it more suitable as a building block rather than a bioactive agent.

5-Bromo-1-chloro-2,3-difluorobenzene (CAS: C251679)

- Structure : Bromo (position 5), chloro (position 1), and difluoro (positions 2,3) on a single benzene ring.

- Molecular Formula : C₆H₂BrClF₂ (vs. C₁₃H₈BrClF₂O for the target compound).

1-Bromo-2,3-dichloro-4-fluorobenzene (CAS: 1093092-14-8)

- Structure : Bromo (position 1), dichloro (positions 2,3), and fluoro (position 4).

- Molecular Weight : 243.89 g/mol.

- Key Difference : Additional chlorine atoms increase electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions but reducing solubility .

Physicochemical Properties

| Property | 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene | 1-Bromo-2,3-difluorobenzene | 5-Bromo-1-chloro-2,3-difluorobenzene |

|---|---|---|---|

| Molecular Weight | ~340 g/mol* | 192.99 g/mol | 243.9 g/mol |

| Boiling Point | Not reported | 234°C (estimated) | Not reported |

| LogP (Lipophilicity) | Estimated ~4.2 (high) | 2.8 | 3.1 |

| Solubility | Low in water; soluble in organic solvents | Similar | Similar |

*Estimated based on structural analogs .

Q & A

Basic: What synthetic routes are feasible for preparing 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene?

Answer:

The compound’s synthesis likely involves two key steps:

Formation of the phenoxy-methyl bridge : React 4-bromo-3-chlorophenol with a methylating agent (e.g., methyl iodide) under basic conditions to generate the phenoxymethyl intermediate.

Electrophilic substitution on 2,3-difluorobenzene : Utilize Friedel-Crafts alkylation (AlCl₃ as a catalyst) to attach the phenoxymethyl group to the 2,3-difluorobenzene core. Alternative methods include nucleophilic aromatic substitution (SNAr) if activating groups are present .

Validation : Monitor reaction progress via TLC or GC-MS. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm final product purity (>95%) using HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹⁹F NMR :

- ¹H NMR : Expect a singlet (~δ 4.8–5.2 ppm) for the methylene (-CH₂-) bridge. Aromatic protons on the difluorobenzene ring will show splitting patterns due to vicinal fluorine coupling .

- ¹⁹F NMR : Distinct peaks for 2-F and 3-F substituents (δ -110 to -120 ppm), with coupling constants (³J₆₅ Hz) indicating ortho/para fluorine interactions .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 352.95 (C₁₃H₈BrClF₂O) with isotopic clusters matching Br/Cl patterns .

- IR Spectroscopy : Detect C-F stretches (1050–1250 cm⁻¹) and aryl ether C-O vibrations (~1200 cm⁻¹) .

Advanced: How do steric and electronic effects influence regioselectivity in cross-coupling reactions with this compound?

Answer:

The bromine atom on the phenoxy ring serves as a prime site for Suzuki-Miyaura coupling. However, steric hindrance from the adjacent chlorine and methylene bridge may slow reactivity. Computational DFT studies (e.g., using Gaussian09) predict:

- Electrophilic sites : The difluorobenzene ring’s C-4 position is electron-deficient due to fluorine’s -I effect, favoring nucleophilic attack .

- Steric maps : Molecular dynamics simulations suggest the 3-chloro group on the phenoxy ring creates a steric barrier, directing catalysts (e.g., Pd(PPh₃)₄) toward the less hindered bromine .

Experimental optimization : Use bulky ligands (XPhos) and elevated temperatures (80–100°C) to enhance coupling efficiency .

Advanced: What are the challenges in analyzing degradation products under hydrolytic conditions?

Answer:

The compound’s labile ether linkage (-O-CH₂-) is prone to acid- or base-catalyzed hydrolysis, generating:

- Primary degradants : 4-Bromo-3-chlorophenol (detectable via LC-MS at m/z 206.9) and 2,3-difluorobenzyl alcohol (GC retention time ~8.2 min) .

- Analytical hurdles :

Mitigation : Stabilize the compound by storing it under inert gas (N₂) at -20°C .

Advanced: How can computational modeling predict this compound’s suitability as a CGRP receptor antagonist precursor?

Answer:

Molecular docking (AutoDock Vina) and pharmacophore modeling reveal:

- Binding affinity : The bromine and chlorine substituents enhance hydrophobic interactions with CGRP receptor pockets (ΔG ~ -9.2 kcal/mol) .

- Bioisosteric potential : The 2,3-difluoro group mimics tyrosine’s hydroxyl in hydrogen-bonding networks .

Validation : Synthesize analogs (e.g., replacing Br with I) and test in vitro (IC₅₀ < 50 nM) .

Basic: What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.